(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide
説明
特性
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-11-7-8-13(24-3)14-15(11)25-17(19(14)2)18-16(21)12-6-5-9-20(10-12)26(4,22)23/h7-8,12H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWFWUXZIXWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound with potential biological activities due to its unique molecular structure, which includes a benzo[d]thiazole core and piperidine moiety. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 370.4 g/mol. Its structure features several functional groups that contribute to its biological activity, including a methoxy group and a methylsulfonyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 868370-82-5 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and bacterial infections, respectively .
- Anticancer Activity : The structural characteristics suggest potential interactions with tubulin, similar to known anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Effects : Compounds with similar thiazole structures have demonstrated antibacterial properties against various pathogens by disrupting cellular processes .
Antimicrobial Activity
In vitro studies have been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicate moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound's effectiveness was assessed using standard agar diffusion methods and minimum inhibitory concentration (MIC) tests.
Anticancer Studies
Recent research has highlighted the potential of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide in cancer therapy. In vitro assays demonstrated that the compound inhibits cell proliferation in human cancer cell lines, leading to significant reductions in viability at concentrations around 10 µM. Further studies are necessary to elucidate its mechanism of action at the molecular level.
Case Studies
- Study on Enzyme Inhibition : A series of synthesized compounds including derivatives of piperidine were evaluated for their AChE inhibitory activity. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting strong potential for developing new treatments for Alzheimer's disease .
- Antitumor Efficacy : In vivo studies using xenograft models showed that compounds structurally related to (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide significantly inhibited tumor growth without noticeable toxicity at therapeutic doses .
科学的研究の応用
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit significant pharmacological effects. (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide has been investigated for:
- Anticancer Activity : Compounds featuring benzo[d]thiazole derivatives are known for their anticancer properties. Studies have shown that modifications in the structure can enhance efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound's structural motifs suggest potential antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also possess such activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are essential for predicting the biological activity of the compound based on its chemical structure. These studies help identify key structural features that influence activity, guiding future modifications to enhance potency and selectivity.
Case Studies
Several case studies have highlighted the applications of similar compounds in medicinal chemistry:
These case studies underscore the potential of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide as a lead compound in drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
Formation of the benzo[d]thiazole core via oxidative cyclization of o-aminothiophenol derivatives with aldehydes (e.g., 4-methoxy-3,7-dimethylbenzaldehyde) .
Introduction of the piperidine-3-carboxamide moiety via amide coupling using activated esters or acid chlorides.
Sulfonylation with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Optimization : Control temperature (e.g., 0–60°C), solvent choice (e.g., DMF for solubility), and stoichiometry. Monitor reaction progress via TLC and intermediate purification via column chromatography .
Q. How can the structural identity and purity of this compound be confirmed?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify aromatic protons (δ 6.5–8.5 ppm for benzo[d]thiazole), methylsulfonyl (δ ~3.0 ppm for CH3), and piperidine ring protons .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]+) and rule out impurities .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What solvents and reaction conditions are critical for stabilizing the (Z)-configuration during synthesis?
- Key Factors :
- Use aprotic solvents (e.g., DCM, acetonitrile) to minimize tautomerization .
- Maintain inert atmosphere (N2/Ar) to prevent oxidation of sensitive groups (e.g., methoxy) .
- Low temperatures (0–10°C) during imine formation to favor the (Z)-isomer .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Strategies :
- Analog Synthesis : Modify substituents on the benzo[d]thiazole (e.g., replace methoxy with nitro for electron-withdrawing effects) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases) .
- Biological Assays : Screen analogs in enzyme inhibition assays (e.g., IC50 determination) and compare with parent compound .
Q. What experimental approaches resolve contradictions in spectroscopic data for tautomeric forms?
- Case Study : If NMR signals suggest tautomerism between (Z)- and (E)-isomers:
- Variable Temperature NMR : Monitor chemical shift changes at elevated temperatures to assess equilibrium .
- X-ray Crystallography : Resolve tautomeric ambiguity via single-crystal structure determination .
- Dynamic HPLC : Separate isomers under chiral conditions to quantify ratios .
Q. How can solubility and bioavailability be improved without compromising activity?
- Formulation Strategies :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring for enhanced aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetics .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
